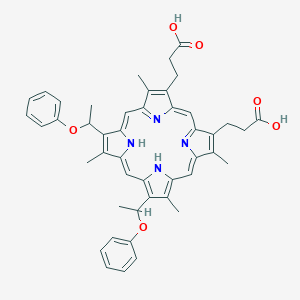

Hematoporphyrin diphenyl ether

Description

Properties

CAS No. |

119052-81-2 |

|---|---|

Molecular Formula |

C46H46N4O6 |

Molecular Weight |

750.9 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-bis(1-phenoxyethyl)-22,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C46H46N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h7-16,21-24,29-30,49-50H,17-20H2,1-6H3,(H,51,52)(H,53,54) |

InChI Key |

JOCDOTVUFCUFTD-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6=CC=CC=C6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7=CC=CC=C7 |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6=CC=CC=C6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7=CC=CC=C7 |

Synonyms |

hematoporphyrin diphenyl ether HP-DPE |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Hematoporphyrin Diphenyl Ether

Development and Optimization of Hematoporphyrin (B191378) Diphenyl Ether Synthesis

The generation of the ether linkage in hematoporphyrin derivatives has been approached through various methodologies, evolving from classical acid-catalyzed dehydrations to more refined procedures aimed at improving yield and purity.

Classical Synthetic Approaches

The traditional method for preparing dihematoporphyrin ether (DHE) involves a dehydration reaction of hematoporphyrin. google.com This is typically achieved by treating hematoporphyrin with a mixture of acetic acid and sulfuric acid. google.com The acidic conditions promote the intermolecular reaction between the hydroxyl group of one porphyrin molecule and a hydroxyl group on another, forming an ether bond. google.com Another classical approach involves lowering the pH of a hematoporphyrin solution to facilitate the reaction between a hydroxyl group on one porphyrin and another porphyrin molecule. google.com These methods, while foundational, often result in a complex mixture of products, including unreacted monomers and various oligomers, necessitating extensive purification. google.com

A mixture for forming the ether can also be prepared from hematoporphyrin hydrochloride, which is then hydrolyzed. This mixture may consist of approximately 20% hematoporphyrin, 50% hematoporphyrin diacetate, and 30% hematoporphyrin monoacetate. google.com

Improved Methodologies for Hematoporphyrin Ether Generation

To overcome the challenges associated with classical methods, improved synthetic strategies have been developed. One notable advancement involves the use of a protoporphyrin HBr adduct as a starting material. nih.gov This method provides a more controlled route to the desired ether derivatives. Hematoporphyrin ethers with various acyl or aryl substituents at the 2 and 4 positions of the porphyrin ring have been synthesized using this approach. nih.gov

Further refinements in methodology have led to the synthesis of a variety of hematoporphyrin di-ethers, including dihexyl and dicyclohexanyl ethers. nih.gov These improved methods often offer better control over the reaction and facilitate the purification of the final products.

Isomerism in Hematoporphyrin Diphenyl Ether Derivatives

The synthesis of this compound and its derivatives is often accompanied by the formation of isomers. nih.gov This isomerism can arise from the positions of the ether linkages on the porphyrin macrocycle. The possibility of multiple isomeric forms complicates the analytical and preparative separation of these compounds. nih.gov For instance, in dihematoporphyrin ether, the linkage can occur at different positions, leading to a mixture of isomers. nih.gov The characterization and separation of these isomers are crucial for understanding their distinct properties. High-performance liquid chromatography (HPLC) is a key technique used to analyze and separate these isomeric forms. nih.govresearchgate.net

Derivatization Strategies for Modified Hematoporphyrin Ethers

The peripheral modification of hematoporphyrin ethers through the introduction of various substituents allows for the fine-tuning of their physicochemical properties.

Spectroscopic and Photophysical Characterization of Hematoporphyrin Diphenyl Ether

Electronic Absorption Spectroscopy of Hematoporphyrin (B191378) Diphenyl Ether

The electronic absorption spectrum of porphyrins, including Hematoporphyrin diphenyl ether, is distinguished by two primary features: the highly intense Soret band in the near-UV region and the weaker Q-bands in the visible region.

Soret Band Characteristics and Environmental Influences

The Soret band is a hallmark of porphyrin-based molecules, arising from strong π-π* electronic transitions within the aromatic macrocycle. researchgate.net For hematoporphyrin derivatives, this intense absorption peak is typically observed around 400 nm. researchgate.netbiomedres.us For instance, a specific hematoporphyrin derivative, identified as BL-1, exhibits its Soret band at 401 nm when dissolved in dimethyl sulfoxide (B87167) (DMSO). biomedres.us The photocytotoxic action of hematoporphyrin derivatives is significantly influenced by light absorption in the Soret band, with radiation around 400 nm showing substantially higher cell-killing potential compared to red light. nih.gov

The surrounding environment, particularly the solvent, can exert considerable influence on the Soret band's position and intensity. Solvent polarity, in particular, plays a crucial role. In general, for porphyrins, a change in solvent polarity can lead to a shift in the absorption bands. nih.gov Studies on various porphyrin compounds have shown that polar solvents tend to cause a red-shift (a shift to longer wavelengths) of the Soret band compared to nonpolar solvents. nih.gov This solvatochromic effect is attributed to interactions between the solvent molecules and the electronic states of the porphyrin. These interactions can include non-specific dipole-dipole forces and specific interactions like hydrogen bonding, which alter the energy gap between the ground and excited states. researchgate.netbohrium.com

| Compound | Solvent | Soret Band (nm) |

|---|---|---|

| Hematoporphyrin Derivative (BL-1) | DMSO | 401 biomedres.us |

Fluorescence Spectroscopy of this compound

Fluorescence spectroscopy provides valuable insights into the excited state properties of molecules like this compound, including their efficiency of light emission and the lifetime of their excited singlet state.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For many porphyrin-based photosensitizers, the fluorescence quantum yields are relatively low, which is often indicative of efficient intersystem crossing to the triplet state—a critical step for singlet oxygen generation. researchgate.netresearchgate.net For example, the fluorescence quantum yields for several hematoporphyrin derivatives have been determined to be in the range of 0.013 to 0.026. researchgate.net Specifically, the values for Hiporfin, Hematoporphyrin monomethyl ether (HMME), and Photocarcinorin (PsD-007) were found to be approximately 0.013, 0.026, and 0.020, respectively. researchgate.net

The fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state and can be influenced by the molecule's environment and aggregation state. uni-duesseldorf.de Aggregation of photosensitizers can lead to quenching of the excited states, resulting in shorter fluorescence lifetimes and reduced singlet oxygen generation. nih.gov

| Compound | Fluorescence Quantum Yield (Φf) |

|---|---|

| Hiporfin | ~0.013 researchgate.net |

| Hematoporphyrin monomethyl ether (HMME) | ~0.026 researchgate.net |

| Photocarcinorin (PsD-007) | ~0.020 researchgate.net |

Impact of Solvent Polarity on Fluorescence Properties

The fluorescence properties of this compound are sensitive to the polarity of the solvent. Changes in the solvent environment can alter both the fluorescence quantum yield and the emission spectrum. The interactions between the porphyrin and solvent molecules can affect the relative energies of the ground and excited states, leading to shifts in the emission wavelength. pdx.edu

Generally, the nature of the solvent can influence the competition between radiative (fluorescence) and non-radiative decay pathways of the excited singlet state. For some compounds, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield due to enhanced non-radiative processes. The specific effects depend on the nature of the solute-solvent interactions, including dipole-dipole interactions and hydrogen bonding capabilities of the solvent. mdpi.com For instance, studies on fluorescein (B123965) derivatives have shown that while the emission wavelength may shift with solvent polarity, the quantum efficiency can be more significantly influenced by specific interactions, such as the protic nature of the solvent. mdpi.com

Singlet Oxygen Generation by this compound

A key characteristic of photosensitizers used in photodynamic therapy is their ability to generate reactive oxygen species, particularly singlet oxygen (¹O₂), upon illumination. This process occurs via energy transfer from the triplet excited state of the photosensitizer to ground-state molecular oxygen.

Quantum Yields of Photoinactivation and Singlet Oxygen Production

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which is the number of singlet oxygen molecules produced per photon absorbed by the photosensitizer. nih.gov Hematoporphyrin derivatives are known to be efficient producers of singlet oxygen. nih.govrsc.org The ΦΔ for the monomeric form of hematoporphyrin derivative (HpD) in methanol (B129727) has been measured to be 0.64. nih.gov However, in aqueous solutions where aggregation occurs, the quantum yield can be significantly lower; for dimeric forms of HpD, the ΦΔ was reported as 0.11. nih.gov Other studies have reported that the ΦΔ for the free-base form of HpD can range from 0.44 to 0.85 depending on the solvent. rsc.org

| Parameter | Compound/Form | Solvent/Conditions | Quantum Yield |

|---|---|---|---|

| Singlet Oxygen (ΦΔ) | HpD (Monomer) | Methanol | 0.64 nih.gov |

| HpD (Dimer) | Water (pH 7.4) | 0.11 nih.gov | |

| HpD (Free-base) | Various Solvents | 0.44 - 0.85 rsc.org | |

| Photoinactivation (Φpb) | Hematoporphyrin (HP) | Phosphate Buffer (pH 7.4) | 4.7 x 10⁻⁵ nih.gov |

| Photofrin II | Phosphate Buffer (pH 7.4) | 5.4 x 10⁻⁵ nih.gov |

Methodologies for Singlet Oxygen Detection

The evaluation of photosensitizers like this compound critically relies on the detection and quantification of singlet oxygen (O), the primary cytotoxic agent in Type II photodynamic therapy. nih.gov Methodologies for its detection are categorized as either direct or indirect.

Direct Detection: Direct detection is based on measuring the weak near-infrared phosphorescence emitted by singlet oxygen as it decays back to its triplet ground state. cuni.cz This emission is specifically observed at approximately 1270 nm. nih.gov This method is considered the most definitive proof of O presence. However, it presents significant technical challenges due to the low quantum yield of this emission in biological environments and the short lifetime of singlet oxygen, especially in aqueous solutions. nih.govbibliotekanauki.pl Advanced detectors, such as near-infrared photomultipliers or germanium diodes, are required to capture the faint signal. bibliotekanauki.pl

Indirect Detection: Indirect methods are more commonly employed due to their higher sensitivity and simpler instrumentation. These techniques utilize a chemical trap or probe that reacts with singlet oxygen, leading to a measurable change in a physical or chemical property, such as fluorescence or absorbance. nih.gov

Spectrophotometry: This method involves a chemical acceptor that is consumed in the presence of singlet oxygen, leading to a decrease in its absorbance. A widely used chemical probe is 1,3-diphenylisobenzofuran (B146845) (DPBF). researchgate.netbiomedres.us The rate of DPBF's absorbance decrease at a characteristic wavelength (around 410 nm) is monitored over time during irradiation of the photosensitizer, which correlates with the rate of singlet oxygen production. biomedres.us

Fluorescence Photometry: This technique uses fluorescent probes that are non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with singlet oxygen. nih.gov Singlet Oxygen Sensor Green (SOSG) is a notable example, valued for its high selectivity for O. nih.gov

Electron Paramagnetic Resonance (EPR): EPR, or Electron Spin Resonance (ESR), employs spin-trapping agents that react with singlet oxygen to form a stable radical adduct. This adduct produces a characteristic EPR signal, allowing for the detection and quantification of the singlet oxygen that was generated. nih.gov

Chemiluminescence: Certain compounds can react with singlet oxygen to produce a chemiluminescent product that emits light. The intensity of this light can be measured to determine the amount of singlet oxygen present.

The choice of method depends on the experimental system (e.g., solution, cell culture) and the specific information required. cuni.cz For instance, the efficiency of this compound as a photosensitizer can be compared to other porphyrins by measuring the rate of oxygen depletion in a solution containing a singlet oxygen acceptor. nih.gov

Advanced Spectroscopic Techniques for this compound Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of porphyrin compounds, including this compound. nih.govresearchgate.net It provides detailed information about the molecule's carbon-hydrogen framework and the connectivity of its atoms, confirming its precise structure. nih.gov

The defining feature of ¹H NMR spectra in porphyrins is the effect of the macrocycle's ring current. uni-muenchen.de This aromatic ring current strongly deshields the protons attached to the periphery of the macrocycle (meso-protons), shifting their resonance signals significantly downfield (typically 9-11 ppm). Conversely, the protons inside the porphyrin core (N-H protons) are strongly shielded and appear at an unusual upfield position (typically -2 to -4 ppm).

For this compound, ¹H NMR would be used to:

Confirm the Porphyrin Core: Identify the characteristic signals for the meso-protons and the internal N-H protons.

Verify Substituent Groups: Detect signals corresponding to the methyl groups, the propionic acid side chains, and the protons of the 1-hydroxyethyl groups.

Elucidate the Ether Linkage: Crucially, NMR would confirm the formation of the diphenyl ether linkage. This would be evidenced by the disappearance of the hydroxyl proton signal from the parent hematoporphyrin and the appearance of new signals corresponding to the phenyl groups, along with a characteristic shift in the signals of the adjacent methine proton (-CH(OAr)-CH₃).

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further structural detail. COSY helps establish proton-proton coupling networks within the side chains, while NOESY can reveal through-space proximity between different parts of the molecule, helping to define its conformation. nih.gov

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Reason for Shift |

| Meso-H | 9.0 - 11.0 | Deshielded by porphyrin ring current |

| NH (internal) | -2.0 - -4.0 | Shielded by porphyrin ring current |

| CH₃ (ring) | 3.5 - 4.0 | Attached to aromatic macrocycle |

| -CH₂CH₂COOH | 3.0 - 4.5 | Standard alkyl chain shifts |

| -CH(O-Phenyl)- | 6.0 - 6.5 | Adjacent to ether oxygen and porphyrin ring |

| Phenyl-H | 7.0 - 8.0 | Standard aromatic proton shifts |

Note: This is an interactive table based on general principles of porphyrin NMR spectroscopy.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, providing definitive confirmation of its identity. researchgate.net For this compound, electrospray ionization (ESI) is a common technique used to generate molecular ions with minimal fragmentation.

In a typical ESI-MS analysis, the molecule is protonated to form a molecular ion peak, [M+H]⁺. The mass-to-charge ratio (m/z) of this peak provides the molecular weight of the compound. For this compound, this would confirm the addition of two phenyl groups to the base hematoporphyrin structure.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, the [M+H]⁺ molecular ion is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation would involve:

Loss of the propionic acid side chains.

Cleavage of the ether bond, resulting in the loss of phenoxy radicals or phenol.

Loss of water from the propionic acid groups.

Analysis of these fragments allows for the precise mapping of the molecule's structure, confirming the identity and location of its various substituents. researchgate.net

Table 2: Key Mass Spectrometry Data for Hematoporphyrin Derivatives

| Compound/Fragment | Ion Type | Expected m/z |

| Hematoporphyrin IX | [M+H]⁺ | 599 |

| Protoporphyrin IX | [M+H]⁺ | 563 |

| Vinyl-hydroxyethyl isomer | [M+H]⁺ | 581 |

| This compound | [M+H]⁺ | 751 |

Note: Data for Hematoporphyrin IX and its derivatives are from reference researchgate.net. The m/z for this compound is calculated based on its chemical formula. This is an interactive table.

Time-Resolved Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopy techniques are essential for understanding the photophysical processes that occur after this compound absorbs light, which are fundamental to its function in photodynamic therapy. nih.gov These methods monitor the fate of the molecule's excited states on timescales ranging from femtoseconds to milliseconds.

Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. nih.govresearchgate.net The fluorescence lifetime is a key parameter that provides insight into the deactivation pathways of the singlet excited state. For many hematoporphyrin derivatives, fluorescence decay is often complex and may be composed of multiple components. researchgate.net

Monomeric Species: Typically exhibit a longer fluorescence lifetime (on the order of nanoseconds).

Aggregated Species: Often have a much shorter fluorescence lifetime (picoseconds to hundreds of picoseconds) due to quenching processes within the aggregate. researchgate.net

By analyzing the fluorescence decay kinetics of this compound at different concentrations, one can study its aggregation behavior. The formation of aggregates is known to influence photosensitizing efficiency. nih.govnih.gov

Transient Absorption (TA) Spectroscopy: Also known as flash photolysis, this technique uses a "pump" pulse to excite the molecule and a "probe" pulse to measure the absorption spectrum of the transient excited states at various time delays. researchgate.net TA spectroscopy can monitor:

Singlet Excited State (S₁): The initial excited state, which can be observed at very short time delays.

Triplet Excited State (T₁): The longer-lived state that is crucial for singlet oxygen generation. The rise and decay of the triplet state absorption provide information on the rate of intersystem crossing (S₁ → T₁) and the triplet lifetime.

Charge-Transfer States: In some environments, excited-state charge transfer processes can occur, which can be identified by their unique spectral signatures. rsc.org

Studying the excited-state dynamics of this compound provides critical data on its quantum yield of triplet formation and its interaction with molecular oxygen, which are direct indicators of its potential efficacy as a photosensitizer. rsc.org

Interactions of Hematoporphyrin Diphenyl Ether at the Cellular and Subcellular Level

Cellular Uptake Mechanisms of Hematoporphyrin (B191378) Diphenyl Ether in Cultured Cells

The process by which porphyrin derivatives are taken up by cells in vitro has been characterized primarily as a passive process that does not require energy expenditure from the cell. nih.gov Factors such as the pH and temperature of the incubation medium have been shown to significantly influence the uptake of related porphyrin compounds. nih.gov The cellular uptake of hematoporphyrin ethers generally increases with decreasing polarity of the molecule. nih.gov For Hematoporphyrin Diphenyl Ether, its uptake is also influenced by its state of aggregation, with less aggregated forms being more readily taken up by cells. nih.gov

Quantitative studies have been performed to measure the amount of this compound accumulated within cultured cells. Research indicates that the cellular uptake of this compound is comparable to that of Photofrin II®, a clinically used porphyrin preparation. nih.gov In contrast, other derivatives with different ether groups show significantly higher levels of accumulation. nih.gov

Table 1: Relative Cellular Uptake of Hematoporphyrin Ethers

| Compound | Relative Cellular Uptake | Source |

|---|---|---|

| This compound | Similar to Photofrin II® | nih.gov |

| Hematoporphyrin dihexyl ether | 3-4 times greater than this compound | nih.gov |

| Hematoporphyrin dicyclohexyl ether | 3-4 times greater than this compound | nih.gov |

The kinetics of cellular uptake for this compound have been compared with other porphyrin derivatives. The uptake of the phenyl diether was found to be on the same level as Photofrin II®. nih.gov However, the dihexyl and particularly the dicyclohexyl ethers were taken up by cells three to four times more effectively than this compound. nih.gov This difference in uptake is believed to be related to the aggregation state of the molecules, with Photofrin II® being much more aggregated in cells than the hematoporphyrin diethers. nih.gov

Intracellular Localization and Distribution of this compound

Following uptake, the distribution of the photosensitizer within the cell is a key factor in its therapeutic effect. Studies on related hematoporphyrin derivatives in human bladder tumor cells show a translocation of the fluorescent components over time. nih.gov Initially, fluorescence is observed at the cell membrane, and within one to two hours, it becomes concentrated in a perinuclear area of the cytoplasm. nih.gov The distribution pattern appears diffuse and similar to cytomembrane stains. nih.gov

Mitochondria have been identified as a primary subcellular location for porphyrin accumulation and subsequent photodamage. nih.gov While fluorescence from hematoporphyrin derivatives has been observed in various organelles, including the cell membrane and lysosomes, the distinct localization within mitochondria is a significant finding. nih.gov However, the fluorescence pattern of the broader hematoporphyrin derivative mixture does not appear as discretely localized as dyes specifically designed to stain mitochondria, suggesting a more widespread distribution among membranous organelles. nih.gov

Cellular Retention and Efflux of this compound

The retention of a photosensitizer within target cells is crucial for its therapeutic window. Studies show that after cells are loaded with porphyrins and subsequently incubated in a porphyrin-free medium containing serum, a certain percentage of the cell-bound drug is removed. nih.gov For this compound, 28% of the compound is removed from the cells under these conditions. nih.gov

The removal, or efflux, of porphyrins from the intracellular environment is influenced by several factors. The presence of serum in the external medium facilitates the removal of cell-bound drugs. nih.gov The polarity of the porphyrin molecule also plays a role; for a series of hematoporphyrin di-ethers, retention in cells was found to increase as the polarity decreased. nih.gov However, for this compound and related cyclic or branched ethers, there was no uniform relationship observed between the polarity of the drugs and their cellular uptake and retention. nih.gov

Table 2: Comparative Cellular Efflux of Porphyrins in the Presence of Serum

| Compound | Percentage of Drug Removed | Source |

|---|---|---|

| This compound | 28% | nih.gov |

| Photofrin II® | 14% | nih.gov |

| Hematoporphyrin dicyclohexyl ether | 50% | nih.gov |

| Hematoporphyrin dihexyl ether | 20% | nih.gov |

Aggregation Phenomena of this compound within Cellular Environments

The state of aggregation of photosensitizing agents within the cellular milieu is a critical determinant of their photodynamic activity. For this compound, its behavior and efficacy are closely linked to its aggregation tendencies upon cellular uptake.

Investigations utilizing fluorescence and absorption spectroscopy have revealed key insights into the intracellular state of this compound. nih.gov These studies indicate that this compound exhibits a significantly lower tendency to aggregate within cellular environments compared to other porphyrin preparations, such as Photofrin II®. nih.gov While Photofrin II is observed to be extensively aggregated within cells, this compound and other similar diethers maintain a less aggregated state. nih.gov This distinction in physical form at the subcellular level is a primary factor influencing their subsequent photodynamic behavior. nih.gov

A direct correlation has been established between the reduced aggregation of this compound in cells and its enhanced photodynamic efficiency. nih.gov Research has demonstrated that the quantum yield for the photoinactivation of cells is approximately twice as large for this compound compared to the more aggregated Photofrin II®. nih.gov This suggests that the less aggregated, likely more monomeric, forms of the photosensitizer are more effective at generating cytotoxic species, such as singlet oxygen, upon irradiation. The antitumor activity of hematoporphyrin derivatives is often associated with covalently linked oligomeric fractions, which include ether linkages; however, the efficiency of the photodynamic process itself appears to be greater with less aggregated species once localized within the cell. nih.govresearchgate.net

The following table summarizes the comparative cellular uptake and photosensitizing efficiency of this compound and Photofrin II®, highlighting the impact of aggregation.

| Compound | Relative Cellular Aggregation State | Relative Quantum Yield for Cell Photoinactivation | Cellular Release into Serum-Containing Medium |

|---|---|---|---|

| This compound | Low | ~2x that of Photofrin II® | 28% |

| Photofrin II® | High | Reference Value (1x) | 14% |

Enzymatic Stability and Biotransformation of this compound within Cellular Systems

Detailed studies specifically elucidating the enzymatic stability of the diphenyl ether linkages of this compound and its precise metabolic pathways within cellular systems are not extensively documented in the reviewed scientific literature. While research has shown that a percentage of cell-bound this compound can be removed from cells when they are placed in a serum-containing medium, the mechanism (e.g., passive diffusion vs. active transport or metabolic breakdown) is not specified. nih.gov The general biotransformation of porphyrins can be complex, but specific data on the cleavage or modification of the synthetic ether bonds in this compound by intracellular enzymes remains an area for further investigation.

Mechanistic Investigations of Hematoporphyrin Diphenyl Ether in Biological Systems

Photodynamic Action Mechanisms Mediated by Hematoporphyrin (B191378) Diphenyl Ether

Photodynamic therapy involves the administration of a photosensitizer, such as a hematoporphyrin derivative, which, upon activation by light of a specific wavelength, generates cytotoxic species that lead to cell death. biomedres.ustandfonline.com The active component of commercially available photosensitizer preparations like Photofrin® is a complex mixture of porphyrins, including di-hematoporphyrin ethers. wikipedia.orgreference.md Research on hematoporphyrin diethers, including the diphenyl ether variant, has demonstrated their efficiency in sensitizing cells to photoinactivation. nih.gov

Generation of Reactive Oxygen Species (ROS) and Cellular Effects

The cornerstone of photodynamic therapy's mechanism of action is the generation of reactive oxygen species (ROS). patsnap.com Upon absorption of light, the hematoporphyrin molecule transitions to an excited singlet state, followed by conversion to a longer-lived triplet state. patsnap.com This triplet state photosensitizer can then react with molecular oxygen in the surrounding tissue. This interaction primarily leads to the formation of singlet oxygen (¹O₂), a highly reactive and cytotoxic species. tandfonline.comnih.gov Other ROS, such as superoxide (B77818) anions and hydroxyl radicals, can also be produced. nih.govnih.gov

These ROS rapidly react with various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and initiating a cascade of events that result in cellular damage and death. nih.gov Studies on hematoporphyrin derivatives have confirmed the production of ROS, which is considered a decisive factor in the induction of both apoptosis and necrosis in treated cells. nih.govwikipedia.org For instance, the photobleaching of hematoporphyrin derivatives in tumor cells is largely mediated by self-sensitized singlet oxygen. kne-publishing.com

Induction of Apoptosis Pathways (e.g., Caspase Activation) in Cultured Cells

A primary mode of cell death induced by hematoporphyrin derivative-mediated PDT is apoptosis, or programmed cell death. nih.govnih.gov This is a controlled process that avoids the inflammatory response associated with necrosis. The apoptotic cascade is often initiated by the ROS-induced cellular damage.

A key family of proteins involved in executing apoptosis are caspases. nih.gov PDT with hematoporphyrin derivatives has been shown to activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. wikipedia.orgnih.gov The activation of caspase-3 is a critical step, as it is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Studies on human lung adenocarcinoma cells and esophageal squamous cell carcinoma cells treated with hematoporphyrin derivative-PDT have demonstrated a significant upregulation in the expression of Caspase-3. nih.govresearchgate.net

The apoptotic process induced by hematoporphyrin derivatives can be influenced by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govresearchgate.net Research has shown that HPD-PDT can up-regulate the expression of Bax while down-regulating Bcl-2, further promoting the apoptotic pathway. researchgate.net

Analysis of DNA Damage and Fragmentation

While the primary targets of ROS in PDT are often cellular membranes, DNA damage can also occur. nih.gov The highly reactive singlet oxygen and other ROS can induce lesions in nuclear and mitochondrial DNA. nih.gov This damage can manifest as single-strand breaks, alkali-labile sites, and DNA-protein crosslinks. nih.gov

However, studies on the DNA damaging capability of hematoporphyrin have shown varied results depending on the experimental system. While photoactivated hematoporphyrin can induce single-strand breaks in isolated plasmid DNA, its ability to cause detectable DNA damage in intact cells has been less consistent. nih.gov For example, some studies using alkaline comet assays on HeLa cells treated with hematoporphyrin-PDT did not show significant DNA damage. nih.gov This suggests that the cellular location of the photosensitizer and the accessibility of DNA to the short-lived ROS are critical factors. Despite this, DNA fragmentation, a hallmark of late-stage apoptosis, is observed following PDT, likely as a consequence of the activation of endonucleases during the apoptotic cascade. nih.gov

Alterations in Mitochondrial Membrane Potential

Mitochondria are a key target for many photosensitizers, including hematoporphyrin derivatives. The lipophilic nature of these compounds can lead to their accumulation in mitochondrial membranes. Upon photoactivation, the generated ROS can directly damage mitochondrial components, leading to a disruption of the mitochondrial membrane potential (ΔΨm). nih.gov

The loss of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. It can lead to the opening of the mitochondrial permeability transition pore (MPTP), resulting in the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. nih.gov This release, in turn, triggers the activation of the caspase cascade, leading to apoptosis. nih.gov Studies on canine breast cancer cells treated with a hematoporphyrin monomethyl ether-PDT demonstrated structural changes in mitochondria accompanied by a loss of membrane potential. nih.gov

Sonodynamic Action Mechanisms Involving Hematoporphyrin Diphenyl Ether

Sonodynamic therapy is an emerging cancer treatment modality that utilizes the synergistic action of a sonosensitizer and low-intensity ultrasound. ijrr.comfrontiersin.org Hematoporphyrin and its derivatives have been identified as effective sonosensitizers. ijrr.comtums.ac.ir

Ultrasound-Mediated Effects and Synergistic Interactions with Photosensitizers

Ultrasound waves can penetrate deeper into tissues compared to light, offering a potential advantage for treating larger or deeper tumors. ijrr.com The mechanism of sonodynamic therapy is believed to involve the acoustic cavitation phenomenon, where the ultrasound waves induce the formation, oscillation, and collapse of microscopic bubbles. This process generates localized high temperatures and pressures, as well as mechanical shear forces.

In the presence of a sonosensitizer like a hematoporphyrin derivative, these effects can lead to the generation of ROS, including singlet oxygen, in a manner analogous to PDT. nih.gov The ultrasound is thought to activate the hematoporphyrin molecule, leading to sonoluminescence, which can then excite the sensitizer (B1316253). nih.gov Studies have shown a marked synergistic antitumor effect when ultrasound is combined with hematoporphyrin, an effect attributed to the sensitization of tumor cells to the ultrasound by the hematoporphyrin. frontiersin.orgtums.ac.ir

Research on a novel ether-group modified porphyrin derivative demonstrated that the presence of ether groups could enhance the sono-toxicity, possibly by being susceptible to oxidation during ultrasonic cavitation and generating peroxyl radicals. frontiersin.org This suggests that the ether linkages in this compound could play a role in its sonodynamic activity. Sonodynamic therapy with hematoporphyrin derivatives has been shown to induce apoptosis in cancer cells, with evidence of caspase activation. nih.gov For example, SDT with hematoporphyrin induced apoptosis in sarcoma 180 cells through a pathway involving the activation of caspase-8 and caspase-3. nih.gov

Below is a data table summarizing the effects of a novel porphyrin derivative with ether groups (BBTPP) in sonodynamic therapy compared to Hematoporphyrin Monomethyl Ether (HMME) on PC-9 cells.

Table 1: Apoptosis Rates in PC-9 Cells Following Sonodynamic Therapy

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 1.71 |

| BBTPP alone | 1.40 |

| HMME alone | 1.57 |

| Ultrasound alone | 3.61 |

| HMME-SDT | 11.18 |

| BBTPP-SDT | 18.87 |

Data from a study on a novel ether-group modified porphyrin derivative (BBTPP) and Hematoporphyrin Monomethyl Ether (HMME) in sonodynamic therapy (SDT) on PC-9 cells. frontiersin.org

Another study investigating the efficacy of sonodynamic therapy with encapsulated hematoporphyrin on breast adenocarcinoma provided the following tumor growth inhibition data.

Table 2: Tumor Growth Inhibition in Breast Adenocarcinoma with Sonodynamic Therapy

| Treatment Group | Tumor Growth Inhibition (TGI) (%) |

|---|---|

| SDT (2 W/cm²) + HP-MSN (5 mg/kg) | 45 |

| SDT (1 W/cm²) + HP-MSN (5 mg/kg) | 42 |

| SDT (2 W/cm²) + HP (2.5 mg/kg) | 42 |

Data reflects TGI on the 18th day post-injection. HP: Hematoporphyrin; HP-MSN: Hematoporphyrin-encapsulated Mesoporous Silica Nanoparticles. tums.ac.ir

Apoptosis Induction in Sonodynamic Therapy Research Contexts

While direct studies on the induction of apoptosis by this compound specifically within the context of sonodynamic therapy (SDT) are not extensively detailed in available research, the mechanisms can be inferred from studies on closely related porphyrin compounds used as sonosensitizers. Sonodynamic therapy is a non-invasive therapeutic approach that utilizes the synergistic action of a sonosensitizing agent, such as a porphyrin derivative, and low-intensity ultrasound to generate cytotoxic effects. The primary mechanism of cell killing in SDT is believed to be the generation of reactive oxygen species (ROS) through acoustic cavitation, which in turn initiates cellular apoptosis.

In studies involving hematoporphyrin monomethyl ether (HMME), a structurally similar compound, sonodynamic therapy has been shown to induce apoptosis in various cancer cell lines, including C6 glioma cells and A-253 epidermoid cancer cells. nih.govwikipedia.orgnih.gov The apoptotic process is typically mediated by the mitochondrial pathway. nih.govwikipedia.org Upon activation by ultrasound, the sonosensitizer generates ROS, leading to a loss of mitochondrial membrane potential. wikipedia.org This disruption of the mitochondria triggers the release of pro-apoptotic proteins, such as Bax, and the subsequent activation of caspase-9 and caspase-3, which are key executioners of apoptosis. wikipedia.org Concurrently, a decrease in the expression of anti-apoptotic proteins like Bcl-2 is observed. wikipedia.org

Furthermore, research on a novel ether-group modified porphyrin derivative, BBTPP, in sonodynamic therapy demonstrated that the presence of ether groups can enhance the sono-toxicity. frontiersin.org This study revealed that BBTPP-mediated SDT led to a significant increase in intracellular ROS and lipid peroxidation, activating both intrinsic and extrinsic apoptotic pathways in PC-9 cells. frontiersin.org Given that this compound is a member of the hematoporphyrin ether family, it is plausible that it would induce apoptosis through similar ROS-mediated mechanisms when activated by ultrasound. The phenyl ether groups may influence its lipophilicity and cellular uptake, potentially affecting its efficacy as a sonosensitizer.

A study on the photosensitizing properties of this compound in photodynamic therapy (PDT), a modality with mechanistic similarities to SDT, found that its quantum yield for photoinactivation of cells was twice as large as that for Photofrin II®, a clinically used porphyrin preparation. nih.gov This suggests a higher efficiency in generating the cytotoxic species that lead to cell death, which in many cases is apoptosis.

Influence of this compound on Cellular Proliferation in In Vitro Models

The influence of this compound on cellular proliferation has been evaluated in the context of its photosensitizing properties. These studies, while focused on photodynamic effects, provide valuable insights into the compound's potential to modulate cell growth. The primary mechanism by which porphyrins like this compound inhibit cellular proliferation is through the induction of cell death upon activation, thereby preventing further cell division.

Research has demonstrated the modulatory effects of this compound on the growth of cultured tumor cells. A key study compared the cellular uptake and photosensitizing efficiency of this compound with Photofrin II® and other hematoporphyrin diethers. nih.gov The findings indicated that the cellular uptake of this compound was comparable to that of Photofrin II®. nih.gov However, its efficiency in sensitizing cells to photoinactivation was significantly higher. nih.gov This enhanced photo-cytotoxicity directly translates to a more potent inhibition of cellular proliferation in the treated cells.

The growth-inhibiting effects of related hematoporphyrin derivatives (HPD) have been observed in various cell lines. For instance, HPD has been shown to have a growth-inhibiting effect on rat kangaroo cells even without light activation, although the effects on mouse cells were less pronounced. nih.gov In the context of photodynamic therapy, HPD has demonstrated a significant inhibitory effect on the growth of human small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells. nih.gov The viability of these cells decreased with increasing concentrations of HPD and laser intensity. nih.gov

The table below summarizes the comparative cellular uptake and removal of this compound and Photofrin II®, which correlates with their potential to affect cellular proliferation upon activation.

| Compound | Cellular Uptake | Percentage Removed by Serum |

| This compound | Similar to Photofrin II® | 28% |

| Photofrin II® | Baseline | 14% |

Data sourced from a study on the cellular uptake and photosensitizing properties of hematoporphyrin ethers. nih.gov

The higher percentage of this compound removed by serum compared to Photofrin II® suggests differences in cellular retention, which could influence the duration of its growth-modulatory effects. nih.gov The increased efficiency in photoinactivation, however, points towards a potent, albeit potentially shorter-term, inhibition of cellular proliferation following activation.

Computational and Theoretical Studies of Hematoporphyrin Diphenyl Ether

Molecular Modeling of Hematoporphyrin (B191378) Diphenyl Ether Structure and Conformation

Theoretical studies on related hematoporphyrin dimers have utilized full geometry optimizations to find the most stable structures. For instance, calculations have been performed using Density Functional Theory (DFT), which is a common quantum chemical method for predicting molecular geometries. A study on various hematoporphyrin dimers, including the ether-linked variant, employed the PBEPBE functional with a 6-31G(d) basis set. This combination was found to provide good agreement with experimental X-ray crystal data for the parent porphyrin molecule. researchgate.net Such calculations confirm that the optimized structures represent true energy minima on the potential energy surface. researchgate.net The resulting models show the relative orientation of the two porphyrin rings, the bond lengths and angles of the ether linkage, and the conformation of the various side chains.

Quantum Chemical Calculations of Electronic and Spectroscopic Properties

Quantum chemical calculations are essential for elucidating the electronic structure and predicting the spectroscopic properties of molecules like Hematoporphyrin diphenyl ether. These calculations help interpret experimental spectra and understand the nature of electronic transitions that are fundamental to the molecule's photophysical behavior.

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating UV-visible absorption spectra. chemrxiv.org Studies on hematoporphyrin and its dimers have used TD-DFT to analyze the characteristic Q-bands in the visible region of the spectrum. researchgate.net For the ether-linked dimer, these calculations can identify the specific molecular orbitals involved in the electronic transitions. For example, the transition in the Q-band region around 620 nm has been shown to be weaker in dimers compared to the monomer, with a very low oscillator strength. researchgate.net This transition in the ether-linked dimer is primarily attributed to excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital+3 (LUMO+3). researchgate.net

Below is a comparison of calculated bond distances for a model porphyrin using different levels of theory, demonstrating the accuracy of these computational methods against experimental data.

| Bond Label | HF | B3LYP | B3P86 | PBEPBE | Experimental |

| C1-C2 | 1.373 | 1.381 | 1.378 | 1.382 | 1.375 |

| C1-N1 | 1.383 | 1.381 | 1.379 | 1.382 | 1.372 |

| N1-C4 | 1.383 | 1.381 | 1.379 | 1.382 | 1.372 |

| C3-C4 | 1.373 | 1.381 | 1.378 | 1.382 | 1.375 |

| C2-C3 | 1.450 | 1.446 | 1.446 | 1.448 | 1.440 |

| Data derived from a theoretical study on porphyrin structures. researchgate.net |

Further TD-DFT results detail the excitation energies and orbital contributions for the Q-band transition in the hematoporphyrin ether-linked dimer.

| System | Excitation Energy (eV) | Major Orbital Contribution | Contribution (%) |

| Ether Linked Dimer | 2.02 | HOMO -> LUMO+3 | 91 |

| Data derived from TD-DFT calculations on hematoporphyrin dimers. researchgate.net |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion and interactions of molecules over time. These simulations are particularly valuable for understanding how this compound interacts with its biological environment and with other porphyrin molecules.

The interaction of photosensitizers with cell membranes is a critical factor in their biological activity. MD simulations can model these interactions at the atomic level. nih.gov Studies on the related molecule hematoporphyrin (Hp) in the presence of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer, a common model for cell membranes, have provided significant insights. nih.gov These simulations, running for hundreds of nanoseconds, show that the porphyrin molecules tend to reside in the headgroup area of the phospholipids, near the carbonyl groups of the acyl chains. nih.gov The orientation and affinity for the membrane are dependent on the protonation state of the propionic acid side chains. The neutral form has a higher affinity for entering the membrane compared to the dianionic form. nih.gov These findings suggest that this compound would exhibit similar behavior, with its large, relatively hydrophobic core anchoring within the membrane's interfacial region.

Porphyrins are known to form aggregates in aqueous solutions, a process that significantly affects their photophysical properties. MD simulations can be used to explore the dynamics and thermodynamics of this aggregation. nih.govchemrxiv.org For instance, simulations of hematoporphyrin have shown that the dianionic form, when in the aqueous phase, can form stable dimers with a well-defined geometry. nih.gov The aggregation is driven by a combination of hydrophobic interactions between the porphyrin rings and electrostatic interactions. Theoretical studies comparing different types of linkages in hematoporphyrin dimers have found that the carbon-carbon linked dimer is the most stable, but also that the interconversion from an ester linkage to an ether linkage is thermodynamically favorable, with a predicted negative change in free energy (ΔG = -13.9 kcal/mol). researchgate.net This indicates the inherent stability of the ether linkage in this compound.

Theoretical Approaches to Photophysical Phenomena (e.g., Heavy Atom Effect)

Theoretical methods are instrumental in explaining the complex photophysical processes that follow light absorption by a photosensitizer. A key process is intersystem crossing (ISC), the transition from an excited singlet state to a triplet state, which is crucial for generating singlet oxygen in photodynamic therapy. The efficiency of ISC can be enhanced by the "heavy atom effect." researchgate.net

The heavy atom effect arises from spin-orbit coupling (SOC), a relativistic phenomenon that mixes states of different spin multiplicities (e.g., singlet and triplet). mdpi.com The presence of a heavy atom (either within the molecule or in its immediate environment) increases the magnitude of SOC, thereby increasing the rate of ISC. researchgate.netmdpi.com

Quantum chemical calculations can model this effect. For example, TD-DFT calculations on a model free-base porphin molecule complexed with noble gas atoms (simulating an external heavy atom effect) have shown a dramatic enhancement of the phosphorescence rate, which is related to the ISC rate. nih.gov The calculations showed that while lighter atoms like Neon and Argon had a minimal effect, the heavier Krypton and Xenon atoms significantly increased the rate. nih.gov This is because the spin density of the porphyrin's triplet state can penetrate into the electron orbitals of the heavy atom, enhancing the spin-orbit coupling. nih.gov These theoretical principles are directly applicable to this compound, suggesting that its photophysical properties could be modulated by introducing heavy atoms, such as halogens, onto the porphyrin macrocycle or by complexing it with heavy metal ions. researchgate.netuc.pt

The table below illustrates the calculated enhancement of the phosphorescence rate constant for a model porphyrin due to the external heavy atom effect.

| Complex | Enhancement Factor |

| H2P-Ne | 1.1 |

| H2P-Ar | 1.3 |

| H2P-Kr | 10.3 |

| H2P-Xe | 360 |

| Data derived from a theoretical study on the external heavy atom effect on free-base porphin. nih.gov |

Future Research Trajectories for Hematoporphyrin Diphenyl Ether in Academic Contexts

Advancements in Synthetic Methodologies for Novel Analogs with Tailored Properties

The synthesis of porphyrin derivatives, including ether-linked structures, is an area of continuous innovation. Future research will likely focus on developing more facile and versatile synthetic approaches to create novel HpDPE analogs with precisely tailored characteristics. nih.gov Methodologies that allow for controlled modifications of the porphyrin macrocycle and its peripheral side chains are crucial for optimizing the physicochemical and biological properties of these molecules.

One promising direction is the introduction of specific functional groups to enhance desired attributes. For instance, the synthesis of fluorinated hematoporphyrin (B191378) ether derivatives has been explored as a strategy to improve photosensitizing efficacy. nih.govresearchgate.net Fluorine substitution can alter the electronic properties of the molecule, potentially leading to higher singlet oxygen yields and improved phototoxicity against target cells. nih.gov Research in this area involves multi-step reaction schemes, often starting from naturally derived precursors like hemin, and employing techniques such as esterification and etherification to build the desired molecular architecture. researchgate.net

Key goals for these synthetic advancements include:

Improving Amphiphilicity: Balancing hydrophilic and lipophilic properties is critical for cellular uptake and subcellular localization. Synthetic strategies will aim to create analogs with optimal amphipathicity for enhanced interaction with cellular membranes. nih.govnih.gov

Enhancing Photophysical Properties: Modifications can shift the absorption spectrum to longer, more tissue-penetrating wavelengths (the phototherapeutic window). nih.gov The goal is to create derivatives with strong absorption in the red or near-infrared region. patsnap.com

Increasing Stability and Purity: Developing synthetic and purification methods, such as chromatography, to yield highly pure, stable compounds is essential for reproducible biological studies and potential clinical translation. google.comdocumentsdelivered.com

Future methodologies may also incorporate techniques like click chemistry or microwave-assisted synthesis to improve reaction efficiency, yield, and the diversity of accessible analogs. The overarching objective is to move beyond serendipitous discovery towards the rational design and synthesis of HpDPE derivatives with predictable and optimized properties for specific applications. mdpi.com

Elucidation of Complex Intracellular Pathways and Molecular Interactions

A fundamental understanding of how HpDPE interacts with cellular systems is paramount for its effective application. Future research will delve deeper into the molecular mechanisms governing its journey from the extracellular environment to its ultimate subcellular targets. This involves elucidating the complete picture of its uptake, transport, accumulation, and retention within cells.

Studies have shown that the cellular uptake of hematoporphyrin diethers can be significantly influenced by the nature of their ether-linked side chains. For example, HpDPE is taken up to a similar extent as Photofrin II, whereas derivatives with different ether groups, like dicyclohexyl ether, can exhibit 3-4 times greater uptake. nih.gov The polarity of the drug plays a role, though the relationship is not always straightforward, indicating that other factors like molecular shape and aggregation state are also important. nih.gov

Future research will likely focus on:

Identifying Transport Mechanisms: Pinpointing the specific endocytic pathways (e.g., clathrin-mediated, caveolae-mediated) or membrane transporters responsible for internalizing HpDPE and its analogs.

Mapping Subcellular Localization: Using advanced imaging techniques like high-resolution fluorescence microscopy to precisely map where these compounds accumulate within the cell (e.g., mitochondria, endoplasmic reticulum, lysosomes, nuclear membrane). google.com This localization is critical as it determines the primary sites of damage upon activation.

Investigating Molecular Interactions: Characterizing the direct interactions between HpDPE and intracellular biomolecules such as proteins, lipids, and nucleic acids. patsnap.comresearchgate.net Upon activation, the excited triplet state of the porphyrin can directly react with these molecules (Type I reaction) or, more commonly, transfer energy to molecular oxygen (Type II reaction). patsnap.com Understanding these interactions is key to deciphering the cascade of events leading to cell death. nih.gov

Role of Aggregation: Probing how the aggregation state of HpDPE inside the cell affects its photosensitizing efficiency. It has been observed that some hematoporphyrin diethers are less aggregated in cells than preparations like Photofrin II, which may correlate with their higher quantum yields for photoinactivation. nih.gov

These investigations will provide a detailed molecular blueprint of HpDPE's intracellular life, enabling the design of new analogs that can be targeted to specific organelles to maximize therapeutic effect.

Refined Computational Models for Predictive Research and Drug Design

The development of sophisticated computational models represents a transformative frontier in photosensitizer research. By leveraging artificial intelligence (AI) and machine learning, researchers can predict the properties and activities of novel compounds, thereby streamlining the discovery and design process. chemrxiv.orgchemrxiv.org

Future research in this domain will focus on creating robust, validated models capable of predicting key attributes of HpDPE analogs based on their molecular structure. tandfonline.com These models are trained on large datasets of known photosensitizers, using molecular descriptors or SMILES (Simplified Molecular-Input Line-Entry System) strings to correlate chemical structures with biological or photophysical outcomes. chemrxiv.orgchemrxiv.org

Key areas for development include:

Predicting Photosensitizing Efficacy: Training algorithms like XGBoost, logistic regression, and deep learning models to predict the photosensitizing potential of a molecule. chemrxiv.orgtandfonline.com Such models can screen virtual libraries of potential HpDPE analogs to identify the most promising candidates for synthesis and experimental validation.

Modeling Structure-Activity Relationships (SAR): Using computational tools to build detailed SAR models that explain how specific structural modifications (e.g., adding an ether group, altering a side chain) influence properties like singlet oxygen quantum yield, cellular uptake, and phototoxicity.

Simulating Intracellular Dynamics: Developing mechanistic models that can simulate the spatio-temporal distribution of the photosensitizer within a virtual cell. nih.gov This can help predict subcellular localization and estimate the resulting concentration of reactive oxygen species (ROS) in different organelles.

Optimizing Treatment Parameters: Creating predictive models for photodynamic therapy that can help optimize treatment protocols by accounting for factors like photosensitizer concentration and light dose. researchgate.net

The table below illustrates the types of machine learning models that have been applied to predict photosensitizing effects, forming a basis for future models focused on HpDPE.

| Model Type | Input Data | Predicted Property | Reported Performance (Example ROC-AUC) |

|---|---|---|---|

| XGBoost | SMILES String | Photosensitizing Attribute | ~0.95 (Training), ~0.79 (Test) chemrxiv.org |

| Deep Learning (Chemprop) | SMILES String | Photosensitizing Attribute | ~0.89 (Training), ~0.78 (Test) chemrxiv.org |

| Logistic Regression | SMILES String | Photosensitizing Attribute | ~0.93 (Training), ~0.79 (Test) tandfonline.com |

These in silico approaches have the potential to significantly reduce the time and cost associated with drug discovery, enabling a more targeted and efficient search for the next generation of HpDPE-based agents. nih.gov

Exploration of Hematoporphyrin Diphenyl Ether in Emerging Photochemical and Sonochemical Applications

While the photochemical properties of porphyrins in photodynamic therapy (PDT) are well-established, future research will explore their activation through alternative energy sources, particularly ultrasound, in a modality known as sonodynamic therapy (SDT). mdpi.comresearchgate.net This opens up new applications for HpDPE and its analogs, as ultrasound offers deeper tissue penetration than light.

The fundamental mechanism of SDT involves the activation of a sonosensitizer, like a porphyrin, by ultrasonic waves to produce cytotoxic ROS. researchgate.net The primary underlying physical phenomenon is acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the tissue. acs.orgnih.gov This collapse generates localized high temperatures and pressures, leading to sonoluminescence (emission of light) and the pyrolysis of water, which in turn generates ROS and can excite the sonosensitizer. acs.orgnih.gov

Future academic inquiry will focus on:

Mechanism of Activation: Elucidating the precise mechanism by which HpDPE is activated by ultrasound. This involves distinguishing the relative contributions of sonoluminescence-induced photoactivation versus pyrolytic or other sonochemical processes. acs.orgnih.gov

Structure-Sonosensitization Relationship: Investigating how the molecular structure of hematoporphyrin ethers influences their efficacy as sonosensitizers. The introduction of specific side chains, such as multiple ether groups, has been hypothesized to enhance sonochemical reactivity and improve the efficacy of SDT. nih.gov

ROS Generation Dynamics: Characterizing the types and quantities of ROS (e.g., singlet oxygen, hydroxyl radicals) produced by HpDPE under sonication. acs.orgnih.gov Techniques using chemical probes like 1,3-diphenylisobenzofuran (B146845) (DPBF) can be adapted to quantify ROS generation during insonation. acs.org

Synergistic Effects: Exploring the synergy between the chemical effects of sonosensitization and the mechanical effects of ultrasound, such as sonoporation, which can enhance membrane permeability. nih.gov

The table below summarizes key mechanisms and research focuses in the application of porphyrins as sonosensitizers.

| Mechanism/Phenomenon | Description | Relevance to HpDPE Research |

|---|---|---|

| Acoustic Cavitation | Formation and collapse of microbubbles induced by ultrasound. acs.org | Primary energy-transducing event that initiates sonochemical reactions and sensitizer (B1316253) activation. |

| Sonoluminescence | Emission of light from collapsing bubbles; a potential pathway for photosensitizer activation. nih.gov | Investigating if this light is sufficient to excite HpDPE via its known photochemical pathways. |

| Pyrolysis | Decomposition of water and other molecules due to intense heat from cavitation, generating free radicals. | A direct pathway for ROS generation that may be enhanced by the presence of HpDPE. |

| Sonoporation | Temporary permeabilization of cell membranes due to mechanical stress from ultrasound. nih.gov | Studying if this effect can increase the intracellular delivery and efficacy of HpDPE. |

By understanding these fundamental interactions, researchers can rationally design HpDPE analogs specifically optimized for sonochemical activation, expanding their utility to deeper and more acoustically accessible tissues. The use of ultrasound to prepare porphyrin nanoparticles also represents a related area of interest, combining synthesis and application. mdpi.comresearchgate.net

Q & A

Basic Question: What are the established protocols for synthesizing and characterizing hematoporphyrin diphenyl ether (HDE), and how can researchers ensure purity and structural fidelity?

Answer:

The synthesis of HDE involves controlled hydrolysis and derivatization of hematoporphyrin (HP). Key steps include:

- Hydrolysis and Oligomer Formation : Basic hydrolysis of acetylated hematoporphyrin derivatives yields a mixture of monomers (e.g., HP), dimers, and oligomers linked by ether/ester bonds. Mass spectrometry (MS) confirms oligomers with 2–7 porphyrin units .

- HPLC Purification : High-performance liquid chromatography (HPLC) under optimized conditions (e.g., reverse-phase C18 columns with acetonitrile/water gradients) separates HDE from other components in hematoporphyrin derivative (HPD) mixtures. Preparative HPLC is critical for isolating the tumor-localizing dihematoporphyrin ether (DHE) fraction .

- Purity Validation : Absorbance and fluorescence spectra in solvents like methanol or dimethyl sulfoxide (DMSO) should match reference data. Aggregation states must be monitored, as DHE aggregates are more stable than monomeric HP .

Basic Question: How does HDE function as a photosensitizer in photodynamic therapy (PDT), and what methodologies quantify its singlet oxygen generation efficiency?

Answer:

HDE localizes in tumor tissues and generates cytotoxic singlet oxygen (¹O₂) upon light activation. Methodological considerations include:

- Localization Mechanisms : HDE binds to lipophilic tumor cell membranes before relocating intracellularly. Fluorescence microscopy tracks this process using HDE’s intrinsic fluorescence .

- Singlet Oxygen Quantification :

- SOSG Probe : Use singlet oxygen sensor green (SOSG), a fluorescence-based probe, to measure ¹O₂ yield in vitro. Calibrate with standard light doses (e.g., 630 nm laser) .

- Solvent Effects : Solvent polarity impacts HDE aggregation, altering ¹O₂ production. Compare data across solvents (e.g., DMSO vs. aqueous buffers) to resolve discrepancies .

Advanced Question: How can researchers address contradictory data on HDE’s aggregation states and their impact on photodynamic efficacy?

Answer:

Contradictions arise from variations in solvent systems and analytical methods. To resolve these:

- Aggregation Monitoring : Use dynamic light scattering (DLS) to measure particle size distribution in aqueous solutions. Compare with spectroscopic data (e.g., absorbance hypochromicity) .

- Controlled Solvent Environments : Test HDE in solvents mimicking physiological conditions (e.g., serum-containing media) to assess aggregation under biologically relevant settings .

- Cross-Validation : Combine MS, HPLC, and fluorescence lifetime imaging (FLIM) to correlate aggregation states with ¹O₂ yields .

Advanced Question: What experimental designs optimize HDE’s delivery systems to enhance tumor targeting and reduce off-target phototoxicity?

Answer:

Advanced delivery strategies include:

- Nanoparticle Formulation : Encapsulate HDE in ethyl cellulose (EC) nanoparticles using in-liquid drying. Optimize parameters like EC concentration (e.g., 2–4% w/v) and organic/aqueous phase ratios to balance drug loading and particle size .

- Oxygen-Supplementing Carriers : Co-encapsulate HDE with calcium peroxide (CaO₂) to mitigate hypoxia in tumors. Monitor oxygen release via dissolved oxygen probes and validate with SOSG .

- Biomimetic Coatings : Functionalize nanoparticles with tumor-targeting ligands (e.g., folate receptors) or cell membranes (e.g., erythrocyte membranes) to improve biodistribution .

Advanced Question: How should researchers resolve discrepancies in HDE’s intracellular localization kinetics across different cell lines?

Answer:

Variability arises from differences in membrane lipid composition and endocytic activity. Methodological solutions include:

- Time-Lapse Fluorescence Imaging : Track HDE uptake in real-time using confocal microscopy. Compare kinetics in epithelial vs. mesenchymal cancer models .

- Lipid Raft Inhibition : Use methyl-β-cyclodextrin to disrupt lipid rafts and assess HDE binding dependency on membrane cholesterol .

- Subcellular Fractionation : Isolate organelles (e.g., mitochondria, lysosomes) post-treatment and quantify HDE via HPLC-MS to map distribution patterns .

Advanced Question: What strategies validate the environmental stability of HDE and its degradation byproducts in PDT waste management?

Answer:

While HDE itself is not widely studied for environmental persistence, methodologies from diphenyl ether research can be adapted:

- Photodegradation Studies : Expose HDE to UV light (e.g., 254 nm) in aqueous matrices. Use LC-MS to identify breakdown products (e.g., hydroxylated derivatives) .

- Toxicity Profiling : Assess byproduct toxicity using in vitro models (e.g., brine shrimp lethality assays) or microbial biodegradation screens (e.g., Erwinia sp. cultures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.